2-(1H-imidazol-1-yl)propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

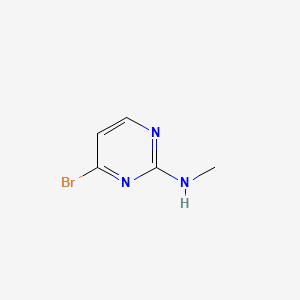

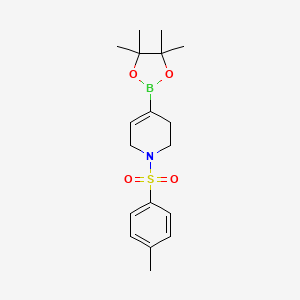

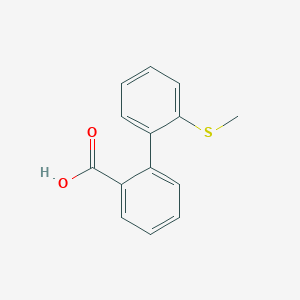

“2-(1H-imidazol-1-yl)propanehydrazide” is a compound with the molecular formula C6H10N4O . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

Imidazole derivatives, such as “this compound”, have been synthesized using various methods. One common method involves the reaction of glyoxal and formaldehyde in ammonia . Another method involves the use of microwave irradiation .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring attached to a propanehydrazide group . The molecular weight of this compound is 154.173.

Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, are known to undergo various chemical reactions. They are susceptible to both electrophilic and nucleophilic attack .

Scientific Research Applications

Synthesis and Application in Anticancer Research

2-(1H-imidazol-1-yl)propanehydrazide derivatives have been explored for their potential in anticancer research. A study synthesized benzimidazoles bearing an oxadiazole nucleus as anticancer agents, starting from a related compound, 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide. These compounds were screened for their in vitro anticancer activity at the National Cancer Institute (NCI), USA, showing significant to good activity against a 60 cell line panel. One compound emerged as a lead with substantial growth inhibition activity, highlighting the potential of imidazol-1-yl propanehydrazide derivatives in cancer treatment research (Rashid, Husain, & Mishra, 2012).

Bioinformatics and Neurodegenerative Diseases

Another study focused on the synthesis and bioinformatic characterization of Schiff bases derived from (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide for potential applications in treating neurodegenerative diseases, specifically Alzheimer’s disease. This research evaluated the drug-like, pharmacokinetic, pharmacodynamic, and pharmacogenomic properties of these derivatives, predicting their binding to therapeutic targets. The compounds demonstrated promising neuropsychiatric drug potential, underscoring the versatility of this compound derivatives in developing treatments for neurodegenerative disorders (Avram et al., 2021).

Thermophysical Properties and Ionic Liquids

Research into dual functionalized imidazolium-based ionic liquids, including those derived from a compound structurally similar to this compound, has been conducted to understand their thermophysical properties. This study synthesized and characterized new ionic liquids, measuring their viscosity, density, refractive indices, and thermal behavior. Such studies are crucial for the application of these ionic liquids in various industrial and research settings, demonstrating the broad utility of imidazol-based compounds (Muhammad et al., 2012).

Antimicrobial Activities

The antimicrobial potential of 3-arylamino-5-[2-(substituted imidazol-1-yl)ethyl]-1,2,4-triazole derivatives synthesized from 3-(substituted imidazol-1-yl)propionyl hydrazides has also been investigated. These compounds were evaluated against various bacteria and fungi, displaying remarkable activity and showcasing the antimicrobial application of imidazol-1-yl propanehydrazide derivatives in medical research and pharmaceutical development (Demirayak, Benkli, & Güven, 2000).

Future Directions

Imidazole derivatives, including “2-(1H-imidazol-1-yl)propanehydrazide”, have demonstrated significant biological activity and are considered a rich source of chemical diversity. They play an important role in medicinal chemistry and are involved in the development of new drugs . Future research may focus on the development of novel imidazole inhibitors that offer selective suppression of imidazole isoforms or specific disruption of imidazole-co-chaperone protein-protein interactions .

properties

IUPAC Name |

2-imidazol-1-ylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-5(6(11)9-7)10-3-2-8-4-10/h2-5H,7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXAXHKUVLHXAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1C=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240212 |

Source

|

| Record name | 1H-Imidazole-1-acetic acid, α-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256642-95-1 |

Source

|

| Record name | 1H-Imidazole-1-acetic acid, α-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256642-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-acetic acid, α-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)

![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)

![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)